1-(3,3-Difluoropiperidin-1-yl)propan-2-amine
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Overview
Description
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C8H16F2N2 It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine typically involves the reaction of 3,3-difluoropiperidine with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol: This compound has a similar structure but includes a hydroxyl group instead of an amine group.
1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride: This compound is another fluorinated piperidine derivative with different substituents.
Uniqueness
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16F2N2 |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
1-(3,3-difluoropiperidin-1-yl)propan-2-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7(11)5-12-4-2-3-8(9,10)6-12/h7H,2-6,11H2,1H3 |
InChI Key |
AGLOBFFUJXEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC(C1)(F)F)N |
Origin of Product |
United States |
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